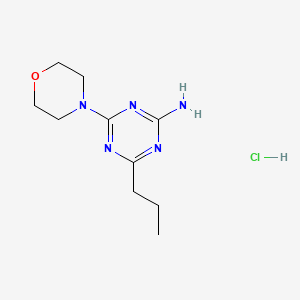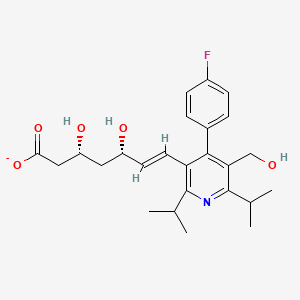
Cimiracemoside J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cimiracemoside J is a triterpene glycoside compound isolated from the roots of Cimicifuga foetida, a plant traditionally used in Chinese medicine. This compound belongs to the cycloartane-type triterpenoids, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cimiracemoside J involves the extraction of the roots of Cimicifuga foetida using methanol. The methanol extract is then subjected to various chromatographic techniques, including column chromatography over porous-polymer polystyrene resin, silica gel, and octadecylsilanized (ODS) silica gel, as well as preparative high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound typically follows similar extraction and purification processes as described above. The large-scale extraction involves the use of hot methanol to extract the active compounds from the dried roots of Cimicifuga foetida, followed by chromatographic separation to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cimiracemoside J undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxy derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying the chemical behavior of triterpene glycosides.
Mécanisme D'action
Cimiracemoside J exerts its effects through various molecular targets and pathways. One of the primary mechanisms is the inhibition of the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and suppress tumor growth . Additionally, it modulates the activity of various enzymes and receptors involved in inflammation and immune response .
Comparaison Avec Des Composés Similaires
Cimiracemoside J is part of a family of cycloartane-type triterpenoids, which includes compounds like cimilactone E, cimilactone F, and 2’-O-acetylcimiracemoside H . Compared to these similar compounds, this compound is unique due to its specific glycosidic linkage and the presence of distinct functional groups that contribute to its unique biological activities .
List of Similar Compounds
- Cimilactone E
- Cimilactone F
- 2’-O-acetylcimiracemoside H
- Cimiracemoside D
- Cimidahurine
Propriétés
Numéro CAS |
473554-74-4 |
|---|---|
Formule moléculaire |
C37H56O10 |
Poids moléculaire |
660.8 g/mol |
Nom IUPAC |
[(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate |
InChI |
InChI=1S/C37H56O10/c1-17(2)28-21-13-18(3)29-34(8)25(44-19(4)38)14-36-16-35(36)12-11-24(45-30-27(41)26(40)20(39)15-43-30)32(5,6)22(35)9-10-23(36)33(34,7)31(42)37(29,46-21)47-28/h18,20-31,39-42H,1,9-16H2,2-8H3/t18-,20+,21-,22+,23+,24+,25-,26+,27-,28+,29-,30+,31-,33-,34-,35-,36+,37+/m1/s1 |
Clé InChI |
WUUHXBURWLJGRL-ZBTGPWHGSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]2[C@@H](O[C@]3([C@H]1[C@]4([C@@H](C[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)OC(=O)C)C)O2)C(=C)C |
SMILES canonique |
CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)OC(=O)C)C)O2)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















